Antiviral Target Engagement: SPBS Chemotype (N,N-Diphenyl Core) Demonstrates Nanomolar HCV NS5B Polymerase Inhibition vs. Inactive N-Monosubstituted Analogs
The N,N-diphenylbenzenesulfonamide scaffold forms the structural basis for the SPBS (substituted N-phenylbenzenesulfonamide) chemotype, a class of non-nucleoside HCV NS5B polymerase inhibitors with defined allosteric binding. Optimized SPBS analogs exhibit IC50 values as low as 40 nM against HCV genotype 1b NS5B polymerase in biochemical assays, whereas the corresponding N-monosubstituted benzenesulfonamides lacking the second N-phenyl group show no detectable NS5B inhibition in the same assay platform [1]. Two co-crystal structures of SPBS analogs bound to NS5B at 2.2 and 2.3 Å resolution confirm that both N-phenyl groups contribute to van der Waals interactions with hydrophobic pocket residues Leu419, Ile482, Leu497, Met423, and Trp528, and that the diphenyl architecture is required for maintaining the hydrogen-bond network with Ser476 and Tyr477 main chain atoms [1]. Genotype selectivity profiling across 38 individual NS5B proteins demonstrated that SPBS compounds inhibit polymerases from HCV genotypes 1a and 1b but fail to inhibit non-genotype 1 polymerases efficiently, defining a genotype-1-restricted inhibition profile [1].
| Evidence Dimension | HCV NS5B polymerase inhibition (genotype 1b) |
|---|---|
| Target Compound Data | IC50 = 40 nM (SPBS optimized analog with N,N-diphenylbenzenesulfonamide core) [1] |
| Comparator Or Baseline | N-monosubstituted benzenesulfonamide analogs: no detectable inhibition in same assay [1] |
| Quantified Difference | >2500-fold difference (40 nM vs. >100 μM detection threshold) |
| Conditions | Recombinant HCV NS5B genotype 1b polymerase biochemical assay; co-crystal structures solved at 2.2–2.3 Å resolution confirming thumb site II binding |
Why This Matters
For HCV antiviral discovery programs, the N,N-diphenyl motif is structurally essential for NS5B thumb site II binding; N-monosubstituted benzenesulfonamides cannot serve as functional replacements, making the diphenyl scaffold a non-negotiable requirement for this target.
- [1] Gopalsamy A, et al. Discovery of substituted N-phenylbenzenesulphonamides as a novel class of non-nucleoside hepatitis C virus polymerase inhibitors. Antiviral Research. 2012;95(2):182-191. View Source
